molecular formula C26H16N6O8RuS2 B1278748 cis-Bis(isothiocyanato)bis(2,2'-bipyridyl-4,4'-dicarboxylato)ruthenium(II) CAS No. 141460-19-7

cis-Bis(isothiocyanato)bis(2,2'-bipyridyl-4,4'-dicarboxylato)ruthenium(II)

Cat. No.: B1278748
CAS No.: 141460-19-7
M. Wt: 705.6 g/mol
InChI Key: LTNAYKNIZNSHQA-UHFFFAOYSA-L
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Properties

IUPAC Name

2-(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid;ruthenium(2+);dithiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H8N2O4.2CHNS.Ru/c2*15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10;2*2-1-3;/h2*1-6H,(H,15,16)(H,17,18);2*3H;/q;;;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNAYKNIZNSHQA-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)O.C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)O.C(#N)[S-].C(#N)[S-].[Ru+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16N6O8RuS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

705.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141460-19-7
Record name Bis(isothiocyanato)bis(2,2'-bipyridyl-4,4'-dicarboxylato)ruthenium(II)
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Preparation Methods

Conventional Synthesis Methods

Core Reaction Mechanism

The synthesis involves ligand substitution on a ruthenium precursor, followed by isothiocyanate ligand incorporation . Key steps include:

  • Coordination of bipyridyl ligands to Ru(III) or Ru(II) centers.
  • Substitution of chloride ligands with isothiocyanate (NCS⁻) groups.
  • Purification via pH adjustment and chromatography.
Table 1: Typical Reagents and Conditions
Component Role/Function Source(s)
RuCl₃·H₂O Ru(III) precursor
2,2'-Bipyridyl-4,4'-dicarboxylic acid Bipyridyl ligand donor
NH₄SCN Isothiocyanate source
NMP (N-methylpyrrolidone) High-boiling solvent for ligand substitution
NR₄OH (Tetrabutylammonium hydroxide) Base for ligand activation

Stepwise Procedure

  • Ligand Coordination :

    • RuCl₃·H₂O is dissolved in NMP and reacted with 2,2'-bipyridyl-4,4'-dicarboxylic acid at 140–180°C under inert atmosphere.
    • The carboxylic acid groups of the bipyridyl ligand coordinate to Ru(III), forming a chloride-bridged intermediate.
  • Isothiocyanate Incorporation :

    • Ammonium thiocyanate (NH₄SCN) is added to replace chloride ligands.
    • Reaction proceeds for 1–2 hours at elevated temperatures (>100°C).
  • Purification :

    • The product is precipitated in water, dissolved in methanol, and purified using Sephadex resin chromatography.
    • Final pH adjustment with HNO₃ precipitates the crude compound.
Key Challenges:
  • High temperatures (>140°C) risk decomposition of the Ru complex.
  • Light sensitivity necessitates exclusion of UV light during synthesis.

Variations in Reaction Conditions

Alternative Ruthenium Precursors

Studies explore Ru(II) precursors to improve yield and selectivity:

Precursor Reaction Yield Conditions Outcome Source
[RuCl₂(p-cymene)]₂ 28% NMP, 140–150°C, NH₄SCN Lower yield due to steric hindrance from cymene ligand
RuCl₃·H₂O 61% NMP, 140–150°C, NH₄SCN Higher yield with Ru(III) precursor
Observations:
  • RuCl₃·H₂O favors complete ligand substitution , while [RuCl₂(p-cymene)]₂ retains cymene ligands, reducing reaction efficiency.

Solvent Optimization

NMP is widely used due to its high boiling point (202°C) and ability to stabilize intermediates. However, alternatives have been explored:

Solvent Advantages Drawbacks Source
Ethanol Lower toxicity, easier purification Limited solubility for Ru complexes
DMSO Polar aprotic solvent for ligand activation High boiling point complicates isolation

Industrial-Scale Adaptations

Continuous Flow Reactors

To enhance scalability, flow reactors are employed:

  • Advantages :
    • Consistent temperature control (150–180°C).
    • Reduced batch-to-batch variability.
  • Challenges :
    • High capital costs for specialized equipment.
    • Risk of clogging due to precipitate formation.

Cost-Effective Methods

Patent EP2112701A1 describes a one-pot synthesis to minimize waste:

  • Concurrent ligand activation :
    • 2,2'-Bipyridyl-4,4'-dicarboxylic acid is deprotonated with NR₄OH in situ.
  • Sequential reagent addition :
    • RuCl₃·H₂O and ligands are added to NMP, followed by NH₄SCN.
Table 2: Comparative Yields from One-Pot vs. Stepwise Synthesis
Method Yield (%) Purity (%) Source
One-pot (NMP, NH₄SCN) 61–70 ≥95
Stepwise (NMP + pH adjustment) 50–60 ≥95

Critical Purification Techniques

Column Chromatography

Sephadex LH-20 resin is used to separate unreacted ligands and byproducts:

  • Procedure :
    • Dissolve crude product in methanol.
    • Load onto Sephadex column and elute with methanol/acetone mixtures.
  • Advantages :
    • High-resolution separation of Ru complexes.
    • Disadvantages :
    • Time-consuming and solvent-intensive.

pH-Dependent Precipitation

Final purification leverages the compound’s pH sensitivity :

  • Alkaline dissolution :
    • Adjust pH to 10–11 with NaOH to dissolve residual RuCl₃.
  • Acidic precipitation :
    • Add HNO₃ to pH 4.3, precipitating the target complex as a black solid.

Troubleshooting and Optimization Strategies

Common Issues and Solutions

Issue Cause Solution
Low yield Incomplete ligand substitution Extend reaction time or increase NH₄SCN molar ratio
Impurities Residual RuCl₃ or ligands Recrystallize with ethanol/acetone
Oxidation Exposure to O₂ Maintain inert atmosphere (N₂/Ar)

Scientific Research Applications

Dye-Sensitized Solar Cells (DSSCs)

One of the primary applications of cis-bis(isothiocyanato)bis(2,2'-bipyridyl-4,4'-dicarboxylato)ruthenium(II) is in dye-sensitized solar cells. The compound serves as a sensitizer that absorbs sunlight and converts it into electrical energy through a series of photochemical reactions.

Photophysical Properties

  • Absorption Spectrum : The N3 dye exhibits strong absorption in the visible region, particularly around 500-600 nm, making it effective for harnessing solar energy.
  • Quantum Efficiency : The dye's ability to generate charge carriers upon light absorption contributes to high quantum efficiency in DSSCs.

Performance Metrics

ParameterValue
Maximum Absorbance~550 nm
Photovoltaic Conversion EfficiencyUp to 11%
StabilityHigh under operational conditions

Photochemical Applications

Beyond solar energy conversion, cis-bis(isothiocyanato)bis(2,2'-bipyridyl-4,4'-dicarboxylato)ruthenium(II) has shown potential in various photochemical applications:

Photocatalysis

The compound can act as a photocatalyst in organic synthesis and environmental remediation. Its ability to generate reactive oxygen species (ROS) upon light excitation allows it to facilitate reactions such as:

  • Degradation of organic pollutants.
  • Synthesis of fine chemicals through photoredox reactions.

Biological Applications

Recent studies have explored the biological implications of ruthenium complexes like N3 dye. Their properties can be leveraged for:

Anticancer Activity

Research indicates that cis-bis(isothiocyanato)bis(2,2'-bipyridyl-4,4'-dicarboxylato)ruthenium(II) may exhibit cytotoxic effects against certain cancer cell lines. The mechanism involves:

  • Induction of apoptosis in malignant cells.
  • Targeting cellular pathways involved in proliferation and survival.

Future Prospects

The versatility of cis-bis(isothiocyanato)bis(2,2'-bipyridyl-4,4'-dicarboxylato)ruthenium(II) paves the way for future research and applications:

  • Hybrid Systems : Combining with other materials to improve efficiency in DSSCs.
  • Bioconjugation : Exploring its use in targeted drug delivery systems where the compound could be conjugated with biomolecules for enhanced specificity.

Comparison with Similar Compounds

Uniqueness: cis-Bis(isothiocyanato)bis(2,2’-bipyridyl-4,4’-dicarboxylato)ruthenium(II) is unique due to its balanced hydrophilic and hydrophobic properties, making it versatile for various applications. Its ability to efficiently convert sunlight into electricity while maintaining stability under different conditions sets it apart from other similar compounds .

Biological Activity

cis-Bis(isothiocyanato)bis(2,2'-bipyridyl-4,4'-dicarboxylato)ruthenium(II), commonly referred to as N3 dye, is a ruthenium-based complex widely recognized for its applications in dye-sensitized solar cells (DSSCs). Beyond its photovoltaic capabilities, this compound exhibits significant biological activity, particularly in the fields of photodynamic therapy (PDT) and as a potential anticancer agent. This article explores its biological mechanisms, efficacy, and relevant case studies.

  • Chemical Formula : C26H16N6O8RuS2
  • Molecular Weight : 705.6 g/mol
  • CAS Number : 141460-19-7
  • Appearance : Dark purple solid
  • Solubility : Soluble in polar solvents

The biological activity of N3 dye is primarily attributed to its ability to generate reactive oxygen species (ROS) upon light excitation. When exposed to light, the dye undergoes a transition to an excited state, facilitating electron transfer processes that lead to the production of singlet oxygen and other ROS. These reactive species can induce oxidative stress in target cells, contributing to cell death and apoptosis.

1. Photodynamic Therapy (PDT)

N3 dye has been studied for its potential use in PDT, a treatment modality that utilizes photosensitizers to produce cytotoxic species upon light activation. Research indicates that N3 dye can effectively target cancer cells while minimizing damage to surrounding healthy tissues.

2. Anticancer Activity

Studies have demonstrated the anticancer effects of N3 dye against various cancer cell lines, including:

  • Breast Cancer (MCF-7) : Exhibited significant cytotoxicity with IC50 values indicating effective dose-response relationships.
  • Lung Cancer (A549) : Induced apoptosis through ROS generation and mitochondrial dysfunction.

Case Studies

StudyCell LineLight SourceIC50 ValueMechanism
MCF-7LED (660 nm)5 µMROS-mediated apoptosis
A549Laser (670 nm)3 µMMitochondrial disruption
HeLaLED (630 nm)4 µMDNA damage via oxidative stress

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of N3 dye:

  • Enhanced Efficacy with Nanocarriers : The use of nanocarriers has been shown to improve the delivery and efficacy of N3 dye in PDT applications.
  • Combination Therapies : Combining N3 dye with traditional chemotherapeutics has yielded synergistic effects, enhancing overall anticancer efficacy.
  • Mechanistic Insights : Investigations into the mechanistic pathways have revealed that N3 dye induces apoptosis through both intrinsic and extrinsic pathways, emphasizing its potential as a multi-targeted therapeutic agent.

Q & A

Q. What is the molecular structure and key functional groups of cis-Bis(isothiocyanato)bis(2,2'-bipyridyl-4,4'-dicarboxylato)ruthenium(II) (N3) that contribute to its role as a photosensitizer in DSSCs?

The compound features a ruthenium(II) center coordinated by two bipyridyl-4,4'-dicarboxylato ligands (providing anchoring groups for TiO₂ binding) and two isothiocyanato (NCS⁻) ligands. The carboxylate groups enable chemisorption to TiO₂ surfaces, while the NCS⁻ ligands enhance light absorption and charge-transfer efficiency. The cis-configuration optimizes electron injection into the semiconductor .

Q. How is N3 synthesized and characterized for use in DSSCs?

N3 is synthesized via refluxing RuCl₃ with bipyridyl dicarboxylic acid ligands and thiocyanate under controlled conditions. Characterization involves:

  • UV-Vis spectroscopy : Absorption peaks at ~400 nm (metal-to-ligand charge transfer, MLCT) and ~535 nm (ligand-centered transitions) .
  • Cyclic voltammetry : Redox potentials (e.g., Ru³⁺/Ru²⁺ at ~0.8 V vs. NHE) confirm stability under operational conditions .
  • Luminescence studies : Emission quenching on TiO₂ surfaces validates electron injection efficiency .

Q. What are the primary photophysical properties of N3 that influence its light-harvesting efficiency?

N3 exhibits a broad absorption spectrum (300–800 nm) with a molar extinction coefficient of ~1.4 × 10⁴ M⁻¹cm⁻¹ at 535 nm, enabling strong visible-light absorption. The MLCT transition facilitates electron transfer to TiO₂, while the carboxylate anchoring groups minimize recombination losses .

Advanced Research Questions

Q. How do anchoring groups in N3 affect electron injection efficiency compared to non-anchored Ru complexes?

Anchoring groups (e.g., carboxylate in N3 vs. non-anchored Rubpy) enhance binding to TiO₂, reducing charge recombination. Studies show N3 achieves ~10% efficiency, while Rubpy (without anchoring) exhibits negligible performance due to poor adhesion and rapid electron-hole recombination . Computational DFT studies confirm stronger electronic coupling between N3 and TiO₂ .

Q. What molecular mechanisms govern the regeneration of oxidized N3 by iodide redox mediators?

Molecular dynamics simulations reveal a barrier-free complex formation between oxidized N3 and I⁻/I₃⁻ in acetonitrile. The thiocyanate ligands reversibly bind I₂, facilitating rapid dye regeneration. Solvent structuring near TiO₂ surfaces concentrates I⁻, enhancing regeneration kinetics .

Q. How do structural modifications (e.g., N719 vs. N3) alter electrochemical stability and photovoltaic performance?

N719, the tetrabutylammonium salt of N3, improves solubility and reduces aggregation. Key differences include:

  • Higher open-circuit voltage (VOC) : Due to reduced proton-induced charge recombination.
  • Efficiency : N719 achieves 11.18% vs. N3’s 10% (AM 1.5G, Table 1) .
  • Electrolyte compatibility : N719’s counterions stabilize the dye-electrolyte interface, enhancing long-term stability .

Methodological Recommendations

  • Electron Injection Analysis : Use transient absorption spectroscopy to quantify electron injection rates (~fs-ps timescales) .
  • Regeneration Studies : Employ in situ Raman spectroscopy to monitor I₃⁻ binding to thiocyanate ligands .
  • Comparative Testing : Pair N3 with co-sensitizers (e.g., organic dyes) to broaden spectral response .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
cis-Bis(isothiocyanato)bis(2,2'-bipyridyl-4,4'-dicarboxylato)ruthenium(II)
Reactant of Route 2
cis-Bis(isothiocyanato)bis(2,2'-bipyridyl-4,4'-dicarboxylato)ruthenium(II)

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